![molecular formula C15H22N2O2S B11830991 1-[(1R,6R)-7-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11830991.png)
1-[(1R,6R)-7-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1R,6R)-7-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a bicyclo[4.1.0]heptane ring system, which is functionalized with a methyl group, a methanamine group, and a 4-methylbenzenesulfonyl group.
Vorbereitungsmethoden
The synthesis of 1-[(1R,6R)-7-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine involves several steps:
Synthetic Routes: The synthesis typically begins with the preparation of the bicyclic core structure This can be achieved through a series of cyclization reactions involving appropriate starting materials
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes and the use of automated reactors to optimize efficiency and scalability.
Analyse Chemischer Reaktionen
1-[(1R,6R)-7-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and alkoxides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-[(1R,6R)-7-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used to study enzyme interactions and receptor binding. Its structural features allow it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its potential use in treating various diseases, including neurological disorders and cancer.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of 1-[(1R,6R)-7-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways and biological responses.
Pathways Involved: The compound may influence pathways related to neurotransmission, cell proliferation, and apoptosis. By modulating these pathways, it can exert therapeutic effects in various disease models.
Vergleich Mit ähnlichen Verbindungen
1-[(1R,6R)-7-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as rac-1-[(1R,6R,7S)-2-oxabicyclo[4.1.0]heptan-7-yl]methanamine hydrochloride and (1R,4R,6R)-4-(methoxymethoxy)-7,7-dimethylbicyclo[4.1.0]hept-2-en-3-yl (trimethyl)stannane share structural similarities with the target compound
Uniqueness: The presence of the 4-methylbenzenesulfonyl group and the specific stereochemistry of the bicyclic core make this compound unique. These features contribute to its distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C15H22N2O2S |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
[(1R,6R)-7-methyl-3-(4-methylphenyl)sulfonyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine |
InChI |
InChI=1S/C15H22N2O2S/c1-11-3-5-13(6-4-11)20(18,19)17-8-7-15(10-16)12(2)14(15)9-17/h3-6,12,14H,7-10,16H2,1-2H3/t12?,14-,15-/m1/s1 |
InChI-Schlüssel |
UPLRWVJVPBKPIQ-JENMUQSASA-N |
Isomerische SMILES |
CC1[C@@H]2[C@]1(CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C)CN |
Kanonische SMILES |
CC1C2C1(CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11830910.png)
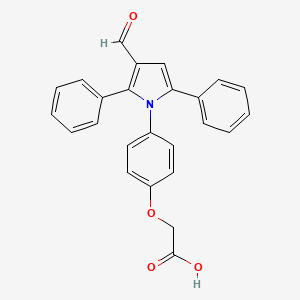
![2-(4-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11830915.png)
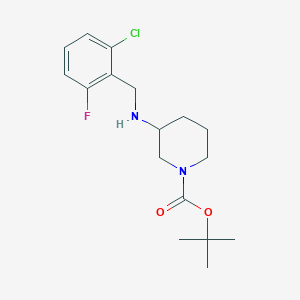
![propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(3R)-3-(oxan-2-yloxy)-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate](/img/structure/B11830921.png)
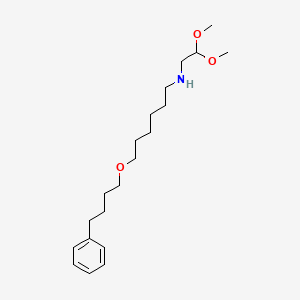
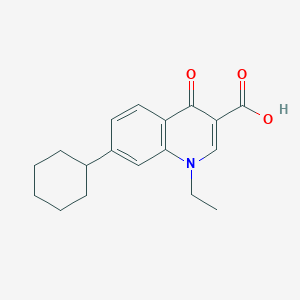
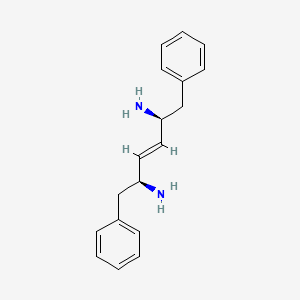
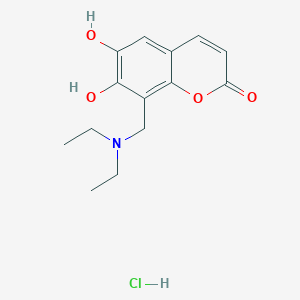
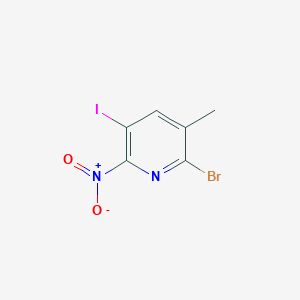

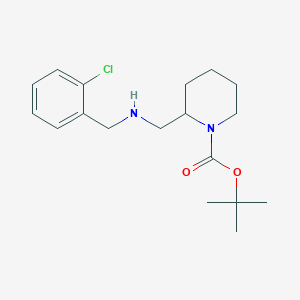

![(3aR,4R,5R,6aS)-5-hydroxy-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11830973.png)
